molecular formula C14H22N2 B1267869 1-Benzyl-4-(dimethylamino)piperidine CAS No. 64168-08-7

1-Benzyl-4-(dimethylamino)piperidine

Cat. No. B1267869
CAS RN: 64168-08-7
M. Wt: 218.34 g/mol
InChI Key: OBVYWDMYARWZRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-4-(dimethylamino)piperidine derivatives has been explored for their anti-acetylcholinesterase activity. Notably, modifications to the benzamide portion, such as introducing bulky groups or substituting with alkyl or phenyl groups at the nitrogen atom, have shown to enhance activity significantly. For example, compound 21, a derivative of 1-Benzyl-4-(dimethylamino)piperidine, demonstrated potent inhibition of AChE, indicating the importance of structural modifications on biological activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(dimethylamino)piperidine derivatives has been detailed through crystallography, revealing the compound's conformation and spatial arrangement. This structural insight is crucial for understanding the compound's chemical reactivity and interactions with biological molecules. The crystal structure determination of a related derivative highlights the importance of molecular geometry in its biological activity and interaction mechanisms (Sudhakar et al., 2005).

Chemical Reactions and Properties

1-Benzyl-4-(dimethylamino)piperidine serves as a versatile building block in the synthesis of various compounds of pharmacological interest. Its reactivity facilitates the formation of novel piperidine derivatives, demonstrating the compound's utility in medicinal chemistry for the development of new therapeutic agents. The first synthesis and application of 1-benzyl-4-(chloromethyl)piperidine highlight its potential in generating pharmacologically active molecules (Rodríguez-Franco & Fernández-Bachiller, 2002).

Physical Properties Analysis

The physical properties of 1-Benzyl-4-(dimethylamino)piperidine, such as solubility, melting point, and boiling point, are crucial for its application in synthesis and formulation. These properties depend on the molecular structure and are essential for the compound's handling and use in chemical reactions and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, define the compound's utility in synthesis and its biological effects. The synthesis of 1-Benzyl-4-(dimethylamino)piperidine derivatives and their inhibition of AChE exemplify how modifications to the compound's structure can enhance its chemical properties and biological activity. Studies on the synthesis and structure-activity relationships of these derivatives provide valuable insights into their chemical properties and potential therapeutic applications (Sugimoto et al., 1995).

Scientific Research Applications

Pharmaceutical Industry

  • Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Drug Discovery

  • Summary of Application : Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
  • Methods of Application : Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Results or Outcomes : This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

Alcohol Dependence

  • Summary of Application : 4-(Dimethylamino)piperidine is having molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors .
  • Methods of Application : It is utilized as a mechanism for reducing the effects of alcohol dependence .
  • Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

Influenza Virus Inhibition

  • Summary of Application : 4,4-disubstituted N-benzyl piperidines have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

SARS-CoV2 Inhibition

  • Summary of Application : Piperidine core has been discovered as a potential inhibitor of SARS-CoV2 .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

Dopamine Releasing

  • Summary of Application : 4-Benzylpiperidine is a drug and research chemical used in scientific studies. It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .

Influenza Virus Inhibition

  • Summary of Application : 4,4-disubstituted N-benzyl piperidines have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

SARS-CoV2 Inhibition

  • Summary of Application : Piperidine core has been discovered as a potential inhibitor of SARS-CoV2 .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

Dopamine Releasing

  • Summary of Application : 4-Benzylpiperidine is a drug and research chemical used in scientific studies. It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The binding sites of similar compounds have been studied, providing insights into their high potency in inhibiting acetylcholinesterase . These findings could guide the design of improved acetylcholinesterase inhibitors, potentially leading to new therapeutics for conditions like Alzheimer’s disease .

Relevant Papers The search results included several peer-reviewed papers related to 1-Benzyl-4-(dimethylamino)piperidine . These papers could provide further insights into the properties and potential applications of this compound.

properties

IUPAC Name

1-benzyl-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVYWDMYARWZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328982
Record name 1-Benzyl-4-(dimethylamino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(dimethylamino)piperidine

CAS RN

64168-08-7
Record name 1-Benzyl-4-(dimethylamino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-1-benzylpiperidine (1.47 g, 7.7 mmol) in CF3 CH2OH (14 ml) were added molecular sieve 4 Å (5), and paraformaldehyde (0.51 g, 17 mmol). After stirring at RT for 1 h, NaCNBH3 (2.5 g, 39.8 mmol) was added and stirred for 16 h at RT. The reaction was stopped by addition of H2O and the product was extracted with (4:1) (Et2O:CH2Cl2). Organic fractions were combined and washed with brine (2×), dried over MgSO4, filtered and concentrated to give a crude material which was purified by silica flash chromatography to afford 4-dimethylamino-1-benzylpiperidine (80% yield). FAB Mass [M+1]+35Cl 219.
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Synthesis routes and methods II

Procedure details

To a suspension of 0.5 g. of platinum oxide in 25 ml. of ethanol (prereduced as described above) was added a solution of the 1-benzyl-4-methylaminopiperidine and 29.7 ml. of 37 percent aqueous formaldehyde in 60 ml. of ethanol. This suspension was reduced at 50 psi of hydrogen until one equivalent of hydrogen was consumed. The mixture was then filtered and the filtrate concentrated in vacuo. A solution of the residue in benzene was extracted with dilute hydrochloric acid. The aqueous phase was made alkaline with 40 percent aqueous sodium hydroxide and extracted with methylene chloride. The organic layer was dried over anhydrous potassium carbonate and concentrated in vacuo to afford 1-benzyl-4-dimethylaminopiperidine.
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Synthesis routes and methods III

Procedure details

To a solution of 4-amino-1-benzylpiperidine (1.47 g, 7.7 mmol) in CF3CH2OH (14 ml) were added molecular sieve 4 Å (5 g), and paraformaldehyde (0.51 g, 17 mmol). After stirring at RT for 1 h, NaCNBH3 (2.5 g, 39.8 mmol) was added and stirred for 16 h at RT. The reaction was stopped by addition of H2O and the product was extracted with (4:1) (Et2O:CH2Cl2). Organic fractions were combined and washed with brine (2×), dried over MgSO4, filtered and concentrated to give a crude material which was purified by silica flash chromatography to afford 4-dimethylamino-1-benzylpiperidine (80% yield). FAB Mass [M+1]+35Cl 219.
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1.47 g
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reactant
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0.51 g
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reactant
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14 mL
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solvent
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2.5 g
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reactant
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